molecular formula C8H11N5 B13531799 1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine

1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine

Cat. No.: B13531799
M. Wt: 177.21 g/mol
InChI Key: FQVPOGJVHDAZJE-UHFFFAOYSA-N
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Description

    1,4-Dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine: is a heterocyclic compound with the chemical formula CHN. It belongs to the class of bipyrazole derivatives.

  • The compound features two pyrazole rings connected by a central carbon atom, forming a bicyclic structure.
  • Its systematic name reflects the positions of the methyl groups and the amino group within the bipyrazole scaffold.
  • Bipyrazoles have attracted interest due to their potential applications in various fields, including energetic materials and pharmaceuticals.
  • Preparation Methods

    • The synthesis of 1,4-dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine involves several approaches:

        Vicarious Nucleophilic Substitution: Introduction of the amino group via nucleophilic substitution of a hydrogen atom.

        Cine Substitution of N-Nitro Group: Substitution of an N-nitro group with an amino group.

        Hofmann Rearrangement of Amide Group: Conversion of an amide group to an amino group.

        Reduction of Nitro Group: Reduction of a nitro group to an amino group.

        Nucleophilic Ipso-Substitution of Nitro Group: Substitution of a nitro group by a nucleophile.

    • Industrial production methods may involve optimization of these routes for scalability and efficiency.
  • Chemical Reactions Analysis

      1,4-Dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine: can undergo various reactions:

    • Common reagents include reducing agents (e.g., hydrogen gas), nucleophiles, and oxidizing agents.
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Bipyrazoles serve as building blocks for novel materials, ligands, and catalysts.

      Biology: Investigate potential bioactivity, receptor binding, and enzyme inhibition.

      Medicine: Explore pharmacological properties, such as anti-inflammatory or antitumor effects.

      Industry: Consider applications in dyes, polymers, and materials science.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it may interact with cellular receptors, enzymes, or metabolic pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C8H11N5

    Molecular Weight

    177.21 g/mol

    IUPAC Name

    2,4-dimethyl-5-(1H-pyrazol-5-yl)pyrazol-3-amine

    InChI

    InChI=1S/C8H11N5/c1-5-7(6-3-4-10-11-6)12-13(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11)

    InChI Key

    FQVPOGJVHDAZJE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N(N=C1C2=CC=NN2)C)N

    Origin of Product

    United States

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